molecular formula C13H24N2OS B254674 N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide

N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide

Cat. No. B254674
M. Wt: 256.41 g/mol
InChI Key: NRTWFHFDOAYOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide, also known as AD4, is a chemical compound that has been extensively studied for its potential therapeutic applications. AD4 belongs to the class of thioamide compounds and has been shown to have a wide range of biological activities.

Scientific Research Applications

N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide is not fully understood. However, it has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense system. Activation of this pathway leads to the upregulation of various antioxidant enzymes, which protect cells from oxidative stress. N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses. In addition, N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide is that it is a relatively stable compound and can be easily synthesized in the laboratory. However, one of the limitations of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide. One potential direction is to study its effects on other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to study the effects of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide in combination with other drugs, such as anti-inflammatory drugs or chemotherapy agents. Finally, further studies are needed to fully understand the mechanism of action of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide, which could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide involves the reaction of 3,3-dimethylbutanoyl chloride with 1-azepanethiol in the presence of triethylamine. The reaction yields N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.

properties

Product Name

N-(1-azepanylcarbothioyl)-3,3-dimethylbutanamide

Molecular Formula

C13H24N2OS

Molecular Weight

256.41 g/mol

IUPAC Name

N-(azepane-1-carbothioyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C13H24N2OS/c1-13(2,3)10-11(16)14-12(17)15-8-6-4-5-7-9-15/h4-10H2,1-3H3,(H,14,16,17)

InChI Key

NRTWFHFDOAYOEX-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC(=S)N1CCCCCC1

Canonical SMILES

CC(C)(C)CC(=O)NC(=S)N1CCCCCC1

Origin of Product

United States

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